molecular formula C14H21NO3 B13904823 tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate

tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate

Cat. No.: B13904823
M. Wt: 251.32 g/mol
InChI Key: FNVCVDUGBHWXDU-LLVKDONJSA-N
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Description

tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and tert-butyl acrylate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-methoxybenzaldehyde and tert-butyl acrylate in the presence of a base such as sodium hydride.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, thiols, and halides under controlled conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-aminoethoxy)propanoate
  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Uniqueness

tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is unique due to the presence of the methoxy-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)9-11(15)10-7-5-6-8-12(10)17-4/h5-8,11H,9,15H2,1-4H3/t11-/m1/s1

InChI Key

FNVCVDUGBHWXDU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1OC)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1OC)N

Origin of Product

United States

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